molecular formula C25H17Br2NO B2768207 (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one CAS No. 304446-77-3

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one

Cat. No. B2768207
CAS RN: 304446-77-3
M. Wt: 507.225
InChI Key: SAQLNSWYAPSBKZ-NTEUORMPSA-N
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Description

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one, also known as BMQ, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, compounds similar to "(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one" have been investigated for their potential in synthesizing PI3K/mTOR inhibitors, which are crucial for cancer treatment. Lei et al. (2015) detailed the synthesis of a related compound as an intermediate in many PI3K/mTOR inhibitors, showcasing its importance in the development of cancer therapeutics Lei et al., 2015.

Material Science

Quinolinium derivatives, including those related to the compound , have found applications in material science, especially in nanoparticle sizing and as components in organic light-emitting diodes (OLEDs). Geddes et al. (2000) discussed the use of quinolinium dyes for nanoparticle sizing, highlighting their water solubility and fluorescent properties which are beneficial for various analytical applications Geddes et al., 2000. Tsuboyama et al. (2003) explored the phosphorescence of cyclometalated iridium(III) complexes with quinolinyl ligands, demonstrating their high efficiency and application in OLEDs Tsuboyama et al., 2003.

Pharmacology

In pharmacology, derivatives of quinolinyl acrylates have been evaluated for their antitumor properties. Rodrigues et al. (2012) synthesized a series of quinolinyl acrylate derivatives and assessed their effectiveness against human prostate cancer cells, both in vitro and in vivo, demonstrating their potential therapeutic usefulness Rodrigues et al., 2012.

properties

IUPAC Name

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Br2NO/c1-16-24(23(29)14-9-17-7-10-19(26)11-8-17)25(18-5-3-2-4-6-18)21-15-20(27)12-13-22(21)28-16/h2-15H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQLNSWYAPSBKZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one

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